molecular formula C10H15ClFN B597811 (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride CAS No. 1269478-85-4

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

Cat. No.: B597811
CAS No.: 1269478-85-4
M. Wt: 203.685
InChI Key: OSTHHMQMMDZLCD-PPHPATTJSA-N
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Description

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound characterized by the presence of a fluorophenyl group attached to a butan-1-amine backbone. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-(4-Fluorophenyl)butan-1-amine.

    Amine Formation: The amine group is introduced via reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Hydrochloride Salt Formation: The final step involves converting the free base amine into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum efficiency.

    Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Replacement of the fluorine atom with other nucleophiles.

Scientific Research Applications

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

    (S)-1-(4-Chlorophenyl)butan-1-amine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may alter its pharmacological profile.

    (S)-1-(4-Bromophenyl)butan-1-amine Hydrochloride: Bromine substitution can lead to different reactivity and biological activity.

    (S)-1-(4-Methylphenyl)butan-1-amine Hydrochloride: The presence of a methyl group instead of fluorine can significantly change its chemical and biological properties.

Uniqueness: (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and influence its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S)-1-(4-fluorophenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTHHMQMMDZLCD-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704218
Record name (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269478-85-4
Record name (1S)-1-(4-Fluorophenyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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